

Acoramidis Efficacy in Transthyretin Amyloid Cardiomyopathy: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acoramidis

Cat. No.: B605222

[Get Quote](#)

An objective analysis of **acoramidis**'s performance in clinical trials for the treatment of transthyretin-mediated amyloidosis (ATTR), with a focus on cross-validation of efficacy data from different research labs.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the efficacy of **acoramidis**, a next-generation transthyretin (TTR) stabilizer. The data presented is primarily derived from the global Phase 3 ATTRibute-CM clinical trial and its open-label extension, with corroborating evidence from a Phase 3 trial conducted in Japan.

Mechanism of Action

Acoramidis is an orally administered small molecule designed to mimic the stabilizing effects of the naturally occurring T119M variant of the TTR protein.[1] It binds to the thyroxine-binding sites of the TTR tetramer with high selectivity.[2] This binding stabilizes the tetrameric structure, preventing its dissociation into monomers, which is the rate-limiting step in the formation of amyloid fibrils.[2][3] The accumulation of these fibrils in the heart leads to transthyretin amyloid cardiomyopathy (ATTR-CM), a progressive and fatal disease.[4] By preventing the formation of amyloidogenic monomers, **acoramidis** aims to halt the progression of the disease.

Quantitative Efficacy Data

The primary source of efficacy data for **acoramidis** is the multi-center, randomized, double-blind, placebo-controlled Phase 3 ATTRibute-CM trial. The trial enrolled 632 patients with

symptomatic ATTR-CM. An open-label extension (OLE) of this study has provided longer-term data. Additionally, a Phase 3 trial in Japan involving 25 patients has shown results consistent with the global study.

The following tables summarize the key efficacy endpoints from the ATTRibute-CM trial and its open-label extension.

Table 1: Primary and Key Secondary Endpoints at 30 Months (ATTRibute-CM)

Endpoint	Acoramidis Group	Placebo Group	Metric	Result	Citation
Hierarchical Composite Endpoint (All-Cause Mortality, CV Hospitalizations, NT-proBNP, 6MWD)	Favored	Favored	Win Ratio	1.8 (p<0.001)	
All-Cause Mortality	19.3%	25.7%	Hazard Ratio	0.77 (p=0.15)	
Cardiovascular-Related Hospitalizations	26.7%	42.6%	Hazard Ratio	0.60 (p=0.0005)	
Change in 6-Minute Walk Distance (6MWD)	-9 meters (observed decline)	-7 meters (observed decline)	Mean Difference	39.6 m (improvement from baseline vs. placebo)	
Change in KCCQ-OS Score	-	-	Least Squares Mean Difference	9.94 points (improvement)	
Change in NT-proBNP	+0.6% (median change from baseline)	+24.3% (median change from baseline)	-	Statistically significant improvement	

Table 2: Long-Term Efficacy at 42 Months (ATTRIBUTE-CM Open-Label Extension)

Endpoint	Continuous Acoramidis	Placebo to Acoramidis	Metric	Result	Citation
All-Cause Mortality or First CV Hospitalization	-	-	Hazard Ratio	0.57 (p<0.0001)	
All-Cause Mortality	23.0%	34.7%	Hazard Ratio	0.64	
First Cardiovascular-Related Hospitalization	-	-	Hazard Ratio	0.53	

Experimental Protocols

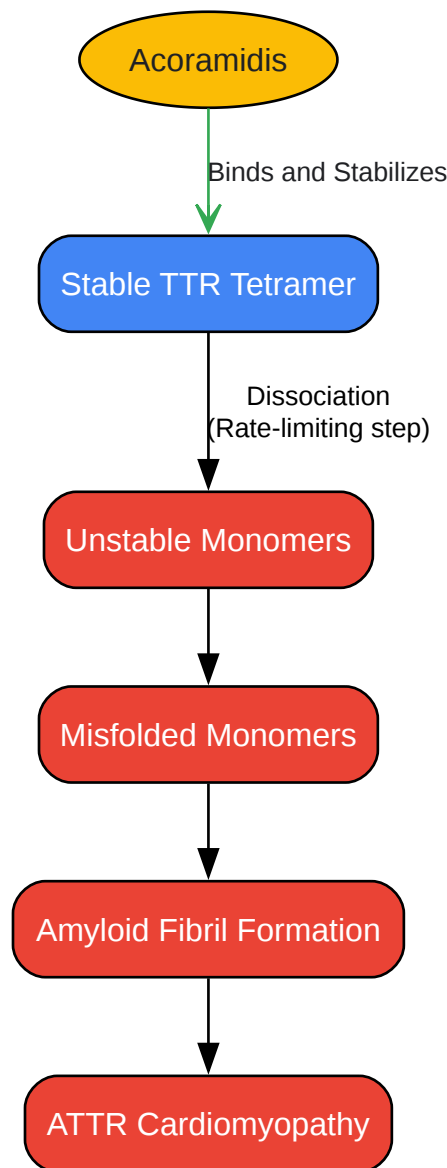
The ATTRIBUTE-CM trial was a global, multi-center, randomized, double-blind, placebo-controlled study.

- **Participants:** 632 patients with symptomatic transthyretin amyloid cardiomyopathy (both wild-type and hereditary).
- **Intervention:** Patients were randomized in a 2:1 ratio to receive either **acoramidis** hydrochloride (800 mg twice daily) or a placebo for 30 months.
- **Primary Endpoint:** The primary endpoint was a hierarchical analysis of all-cause mortality, frequency of cardiovascular-related hospitalization, change from baseline in N-terminal pro-B-type natriuretic peptide (NT-proBNP), and change from baseline in the 6-minute walk distance (6MWD). This composite endpoint was analyzed using the Finkelstein-Schoenfeld method to generate a "win ratio".
- **Key Secondary Endpoints:** Included individual components of the primary endpoint, change in Kansas City Cardiomyopathy Questionnaire-Overall Summary (KCCQ-OS) score, and serum TTR levels.

- Open-Label Extension: Participants who completed the 30-month study were eligible to enroll in an open-label extension study where all participants received **acoramidis**.

Visualizations

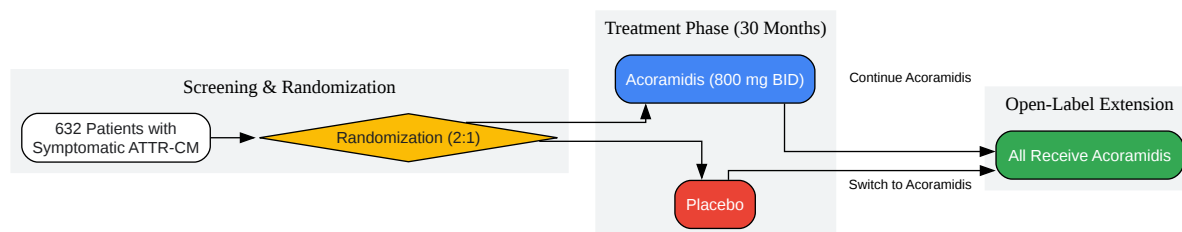
Acoramidis Mechanism of Action



[Click to download full resolution via product page](#)

Caption: **Acoramidis** stabilizes the TTR tetramer, preventing its dissociation.

ATTRibute-CM Trial Workflow



[Click to download full resolution via product page](#)

Caption: Workflow of the ATTRIBUTE-CM trial and its open-label extension.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m.youtube.com [m.youtube.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Facebook [cancer.gov]
- 4. news-medical.net [news-medical.net]
- To cite this document: BenchChem. [Acoramidis Efficacy in Transthyretin Amyloid Cardiomyopathy: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b605222#cross-validation-of-acoramidis-efficacy-in-different-research-labs\]](https://www.benchchem.com/product/b605222#cross-validation-of-acoramidis-efficacy-in-different-research-labs)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com